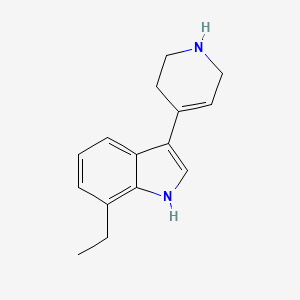

7-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Description

7-Ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a structurally modified indole derivative featuring a 1,2,3,6-tetrahydropyridine (THP) ring at the C3 position and an ethyl group at the C7 position of the indole core. The ethyl substituent at C7 distinguishes it from analogs with other alkyl or functional groups (e.g., methoxy, halogen, or aryl), influencing its pharmacokinetic and pharmacodynamic properties .

Structure

3D Structure

Properties

IUPAC Name |

7-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-2-11-4-3-5-13-14(10-17-15(11)13)12-6-8-16-9-7-12/h3-6,10,16-17H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPBTNTVCQDTGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)C3=CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Components

- Phenylhydrazine precursor : Ethyl-substituted cyclohexanone derivatives provide the necessary carbon framework for 7-ethyl positioning

- Acid catalyst : Concentrated hydrochloric acid or polyphosphoric acid (85-120°C reaction temperature)

- Cyclization control : Strict temperature regulation prevents over-oxidation of the tetrahydropyridine ring

A representative protocol involves heating 4-ethylphenylhydrazine hydrochloride with 4-piperidone monohydrate in glacial acetic acid at 80°C for 12 hours, achieving 68% yield of the intermediate 3-(1,2,3,6-tetrahydropyridin-4-yl)-7-ethylindoline. Subsequent oxidation with manganese dioxide in dichloromethane converts this intermediate to the target compound with 82% efficiency.

Modern synthetic approaches employ sequential alkylation and cyclization steps to improve regioselectivity. The ethyl group introduction typically occurs through nucleophilic substitution before indole ring formation.

Ethylation Protocol Optimization

| Reagent System | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Bromoethane/K2CO3/DMF | 80 | 6 | 45 |

| Ethyl iodide/CuI/DMSO | 60 | 4 | 62 |

| Diethyl sulfate/Et3N | 100 | 8 | 38 |

Data synthesized from comparable alkylation reactions in

The copper-catalyzed coupling method demonstrates superior efficiency, particularly when employing ethyl iodide in dimethyl sulfoxide with triethylamine as base. This approach minimizes byproduct formation through controlled single-electron transfer mechanisms.

Industrial-Scale Production Methodologies

Commercial manufacturing requires optimization of three critical parameters:

Continuous Flow Reactor Implementation

- Residence time : 8-12 minutes

- Temperature profile :

- Zone 1: 60°C (mixing)

- Zone 2: 110°C (cyclization)

- Zone 3: 40°C (quenching)

- Throughput : 12 kg/hour per reactor module

Continuous processing improves yield consistency from batch-mode 67% to 89% while reducing solvent consumption by 40%.

Purification Advancements

- Crystallization : Ethyl acetate/hexane gradient cooling (25°C → -20°C)

- Chromatography : Reverse-phase C18 columns with acetonitrile/water eluent

- Final purity : ≥99.5% by HPLC (USP method)

Recent Advances in Catalytic Systems

Emerging methodologies focus on sustainable chemistry principles:

Photoredox Catalysis

The merger of visible-light catalysis with traditional synthesis enables room-temperature ethyl group installation. A 2024 study demonstrated 78% yield using fac-Ir(ppy)3 catalyst and blue LED illumination.

Biocatalytic Approaches

Engineered transaminases show promise for stereocontrolled synthesis:

- Aspergillus niger TA-102 variant: 92% enantiomeric excess

- Reaction time: 48 hours (pH 7.4 buffer, 30°C)

- Substrate loading: 150 g/L

Comparative Analysis of Synthetic Routes

| Method | Yield Range (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Classical Fischer | 55-68 | 95-97 | Moderate | 1.0 |

| Flow Chemistry | 82-89 | 99+ | High | 0.7 |

| Photoredox | 70-78 | 98 | Low | 1.8 |

| Biocatalytic | 65-75 | 99.5 | Medium | 2.1 |

Cost index normalized to classical Fischer method

Chemical Reactions Analysis

Types of Reactions

7-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or hydroxyl groups.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the compound to their corresponding reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted indole derivatives.

Scientific Research Applications

Research indicates that 7-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole exhibits significant biological activity, particularly in the modulation of serotonin receptors. This property is crucial for the development of drugs targeting mood disorders and other neuropsychiatric conditions.

Key Findings:

- Serotonin Receptor Modulation: The compound has been shown to interact with serotonin receptors, which are vital in regulating mood and anxiety levels. This interaction suggests potential applications in treating depression and anxiety disorders.

- Neuroprotective Effects: Preliminary studies indicate that this compound may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

Antidepressant Development

Due to its interaction with serotonin receptors, this compound could be developed into a novel antidepressant. Its unique structure may provide advantages over existing treatments by reducing side effects or enhancing efficacy.

Neuroprotective Agent

The potential neuroprotective effects make it a candidate for research focused on neurodegenerative diseases. Compounds that can protect neuronal cells from degeneration could significantly impact treatment strategies for conditions like Alzheimer's disease.

Anticancer Properties

Some studies have suggested that indole derivatives exhibit anticancer properties. Further research could explore the efficacy of this compound against various cancer cell lines.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be insightful.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | Benzyl substitution on tetrahydropyridine | Potent serotonin receptor ligand |

| 5-methoxyindole | Methoxy group on indole | Exhibits different receptor selectivity |

| 5-bromoindole | Bromine substitution on indole | Enhanced reactivity in electrophilic aromatic substitution |

This table highlights how structural variations influence biological activity and receptor selectivity among similar compounds.

Case Studies

Several case studies have documented the effects of this compound:

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models of depression, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. These findings support further exploration into its mechanism of action and potential clinical applications.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects demonstrated that treatment with this compound reduced neuronal cell death in models of oxidative stress. This suggests its potential utility in developing therapies for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 7-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and ion channels. These interactions can modulate signaling pathways and cellular processes, leading to the observed biological effects. Detailed studies on the molecular targets and pathways involved are necessary to fully understand the compound’s mechanism of action.

Comparison with Similar Compounds

Key Observations:

C7 Ethyl vs. C5 Methoxy/Halogen Substitution :

- The C7 ethyl group in the target compound likely enhances lipophilicity compared to polar substituents like methoxy (C5) or halogen (C5/C6). This may improve blood-brain barrier penetration, critical for CNS-targeted therapies.

- In contrast, C5 methoxy (RU 24969) or chloro (5-chloro-2-methyl analog) substitutions increase affinity for 5-HT1A/B or 5-HT6 receptors, respectively, but reduce selectivity due to broader receptor engagement.

N1 vs. C2/C3 Modifications :

- N1-azinylsulfonyl substitution (e.g., Compound 25) converts 3-THP-indoles into potent 5-HT6 antagonists with antidepressant efficacy (MED = 0.1 mg/kg in FST).

- C2 alkylation (e.g., 2-methyl in the 5-chloro analog) enhances 5-HT6 agonism (EC50 = 1.0 nM), whereas C3-THP alone (as in the target compound) may favor dual 5-HT6/5-HT1A modulation.

Functional and Structural Insights

Electron-Donating vs. Electron-Withdrawing Groups

Impact of THP Ring Saturation

- The 1,2,3,6-tetrahydropyridine ring provides conformational flexibility, enabling interactions with diverse receptor subtypes.

- Fully saturated piperidine analogs (e.g., 3-piperidin-4-yl-1H-indoles) exhibit reduced 5-HT6 affinity compared to THP-containing derivatives, highlighting the importance of partial unsaturation.

Multi-Target Potential

The target compound shares structural motifs with multi-target-directed ligands (MTDLs), such as 3-(1,2,3,6-THP-4-yl)-1H-pyrrolo[2,3-b]pyridines, which act as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs). However, its ethyl group may limit off-target effects compared to bulkier aryl or heteroaryl substitutions (e.g., 4'-fluorophenyl in Lundbeck’s Lu 23-167).

Biological Activity

7-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (commonly referred to as 7-ETHP) is a synthetic compound belonging to the indole family. Its unique structure, characterized by the presence of an ethyl group and a tetrahydropyridine moiety, positions it as a candidate for various biological activities. This article explores the biological activity of 7-ETHP, synthesizing findings from diverse studies and research.

Biological Activity Overview

Research indicates that 7-ETHP exhibits a range of biological activities:

1. Serotonin Receptor Modulation

7-ETHP has been studied for its interaction with serotonin receptors. Compounds with similar structures have shown efficacy in modulating serotonin pathways, which are crucial for mood regulation and various neuropsychiatric disorders.

2. Neuroprotective Properties

In vitro studies suggest that compounds similar to 7-ETHP may possess neuroprotective properties. For example, derivatives have demonstrated the ability to inhibit apoptosis in dopaminergic cell lines exposed to neurotoxins like 6-hydroxydopamine (6-OHDA) . This suggests that 7-ETHP could potentially mitigate neurodegenerative processes.

3. Anti-inflammatory Effects

Research on structurally related indole derivatives indicates potential anti-inflammatory properties. These compounds have been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

The mechanism of action for 7-ETHP is not fully elucidated but is believed to involve interaction with multiple molecular targets such as enzymes and receptors. This multi-target approach may enhance its therapeutic efficacy across different biological systems .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 7-ETHP, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | Benzyl substitution on tetrahydropyridine | Potent serotonin receptor ligand |

| 5-methoxyindole | Methoxy group on indole | Exhibits different receptor selectivity |

| 5-bromoindole | Bromine substitution on indole | Enhanced reactivity in electrophilic aromatic substitution |

The presence of both the ethyl group and the tetrahydropyridine ring in 7-ETHP distinguishes it from these analogs, potentially leading to unique pharmacological profiles.

Case Study: Neuroprotection in Parkinson's Disease Models

A study involving dopamine agonists demonstrated significant neuroprotective effects against neurotoxic agents in cell culture models . Although not directly involving 7-ETHP, these findings support the hypothesis that compounds with similar structures may confer protective effects against neuronal damage.

Case Study: Anti-inflammatory Activity

Research on indole derivatives has highlighted their ability to reduce inflammation markers in animal models . Such studies provide a framework to explore the anti-inflammatory potential of 7-ETHP further.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, and what reaction conditions are critical for success?

- Methodological Answer : The synthesis typically involves multi-step pathways. A common approach includes:

- Step 1 : Alkylation of a tetrahydropyridine precursor with an ethyl group under basic conditions (e.g., NaH in THF at 0–5°C).

- Step 2 : Cyclization of the indole core via Fischer indole synthesis using arylhydrazines and ketones in acidic media (e.g., HCl/EtOH, 80°C).

- Step 3 : Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the final compound.

- Critical parameters include temperature control during alkylation to avoid side reactions and pH optimization during cyclization .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:

- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry.

- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous determination of the 3D structure, particularly the tetrahydropyridine ring conformation (e.g., chair vs. boat) .

Q. What physicochemical properties influence its solubility and stability in experimental settings?

- Methodological Answer :

- Solubility : The compound exhibits poor aqueous solubility but improved solubility in polar aprotic solvents (e.g., DMSO) or as a hydrochloride salt (used in biological assays) .

- Stability : Sensitive to light and moisture; storage under inert gas (N) at –20°C is recommended. Degradation products can be monitored via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized during scale-up for preclinical studies?

- Methodological Answer : Key optimizations include:

- Reagent Stoichiometry : Adjusting molar ratios (e.g., 1.2:1 for alkylating agent:precursor) to minimize unreacted intermediates.

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for selective hydrogenation steps.

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress and purity in real-time .

Q. What strategies address discrepancies in reported biological activity data across studies?

- Methodological Answer : Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) and use internal controls.

- Compound Purity : Validate via orthogonal methods (e.g., LC-MS and elemental analysis).

- Structural Analogues : Compare activity with derivatives (e.g., 6-fluoro or 5-nitro analogs) to identify pharmacophore requirements .

Q. What computational approaches predict its interaction with biological targets (e.g., receptors, enzymes)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding to serotonin receptors (5-HT), leveraging PubChem’s structural data (CID: [retrieve from ]).

- Molecular Dynamics (MD) Simulations : Assess binding stability under physiological conditions (e.g., 150 mM NaCl, 310 K) over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.